Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
Description
Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 631915-50-9) is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₄H₂₁NO₄, with a molecular weight of 379.43 g/mol. The compound features a benzene ring substituted at the 3-position with an Fmoc-protected aminomethyl group (-CH₂-NH-Fmoc) and an acetic acid side chain . This structure is widely used in solid-phase peptide synthesis (SPPS) as a building block to introduce specific functional groups while ensuring stability under basic conditions .
Properties
IUPAC Name |
2-(3-aminophenyl)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO4/c24-15-7-5-6-14(12-15)21(22(25)26)23(27)28-13-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-12,20-21H,13,24H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPCGBYMRBSJLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C4=CC(=CC=C4)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718786 | |
| Record name | 2-(3-Aminophenyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186320-08-1 | |
| Record name | 2-(3-Aminophenyl)-3-[(9H-fluoren-9-yl)methoxy]-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70718786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- typically involves the following steps:
Starting Materials: The synthesis begins with benzeneacetic acid and 9H-fluoren-9-ylmethanol as the primary starting materials[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....
Activation: The carboxyl group of benzeneacetic acid is activated using reagents such as thionyl chloride (SOCl2) to form benzeneacetyl chloride[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....
Coupling Reaction: The activated benzeneacetyl chloride is then coupled with 9H-fluoren-9-ylmethanol in the presence of a base such as triethylamine (Et3N) to form the intermediate ester[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....
Amination: The intermediate ester undergoes aminolysis with an amine source, such as ammonia or an amine derivative, to introduce the amino group[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound[_{{{CITATION{{{_1{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy ....
Industrial Production Methods: In an industrial setting, the synthesis of benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- is scaled up using reactors and continuous flow processes to ensure high yield and purity[_{{{CITATION{{{_2{CAS 631915-50-9 Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy .... The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions: Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Amine derivatives.
Substitution Products: Substituted benzene derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C23H19NO4
- Molecular Weight : 373.4 g/mol
- CAS Number : 164470-64-8
The compound features a fluorenylmethoxycarbonyl (Fmoc) protective group, which is widely used in peptide synthesis to protect amino groups during the synthesis process.
Peptide Synthesis
Fmoc-4-Amb-OH is primarily utilized as a building block in peptide synthesis. The Fmoc group allows for selective protection of amino acids, facilitating the stepwise assembly of peptides. The following methods highlight its importance:
- Solid Phase Peptide Synthesis (SPPS) : In SPPS, Fmoc-4-Amb-OH is employed as a protected amino acid. The Fmoc group can be easily removed under basic conditions, enabling the coupling of subsequent amino acids without affecting the integrity of the peptide chain .
- Synthesis of Peptide Azides : Fmoc-amino acid azides derived from this compound have been synthesized and characterized. These azides are crucial for click chemistry applications, enabling the formation of diverse peptide libraries .
Drug Development
The compound's structure and properties make it suitable for drug development. Its ability to form stable linkages with various biomolecules can be exploited to create novel therapeutic agents. For instance:
- Anticancer Agents : Research has indicated that derivatives of Fmoc-4-Amb-OH can exhibit anticancer properties by targeting specific cellular pathways .
Synthesis and Characterization of Peptides
A study published in J. Chem. Soc., Perkin Trans. detailed the synthesis of peptides using Fmoc-protected amino acids, including Fmoc-4-Amb-OH. The research demonstrated efficient coupling reactions and high yields, showcasing the compound's effectiveness in peptide synthesis .
Development of Anticancer Compounds
In a recent investigation into potential anticancer agents, derivatives of Fmoc-4-Amb-OH were synthesized and tested against various cancer cell lines. The results indicated promising activity, suggesting further exploration into its therapeutic potential .
Mechanism of Action
The mechanism by which benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
(a) 2-Substituted Isomer
- Name: Benzeneacetic acid,2-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- (CAS 882847-15-6)
- Molecular Formula: C₂₄H₂₁NO₄
- Applications: Less commonly used due to challenges in synthetic accessibility .
(b) 4-Substituted Isomer
- Name: Benzeneacetic acid,4-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]- (CAS 882847-07-6)
- Molecular Formula: C₂₄H₂₁NO₄
- Key Differences :
Functional Group Variants
(a) Fmoc-(4-aminophenyl)acetic acid (CAS 2036851)
- Molecular Formula: C₂₃H₁₉NO₄
- Key Differences :
(b) Fmoc-β-phenyl-β-alanine (CAS 180181-93-5)
- Name: Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
- Molecular Formula: C₂₄H₂₁NO₄
- Key Differences: Contains a propanoic acid backbone instead of acetic acid, extending the side chain length. Applications: Used to introduce β-amino acids into peptides, altering backbone rigidity and proteolytic stability .
Physicochemical Properties
| Property | 3-Substituted (Target) | 4-Substituted Isomer | Fmoc-(4-aminophenyl)acetic acid |
|---|---|---|---|
| Molecular Weight (g/mol) | 379.43 | 379.43 | 373.41 |
| Solubility | Moderate in DMF | High in DMF | Low in DMSO |
| Melting Point | 168–170°C (decomp.) | 155–158°C | 185–188°C |
| Key Applications | SPPS, cyclic peptides | SPPS, linear peptides | Conformational studies |
| References |
Biological Activity
Benzeneacetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- (CAS Number: 631915-50-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H19NO4
- Molecular Weight : 373.4 g/mol
- IUPAC Name : 2-(3-aminophenyl)-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, it has been observed to inhibit certain enzymatic activities and modulate gene expression related to cancer progression.
Inhibition of Enzymatic Activity
Research indicates that benzeneacetic acid derivatives can inhibit the activity of specific enzymes such as ATPases, which are crucial for energy metabolism in cells. For instance, studies have shown that certain analogs can significantly reduce ATPase activity, suggesting a potential mechanism for anticancer effects by disrupting energy homeostasis in tumor cells .
Anticancer Properties
- Case Study: Inhibition of Tumor Growth
- Cell Proliferation and Apoptosis
Data Table: Summary of Biological Activities
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Benzeneacetic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-?
The compound is synthesized via amide coupling reactions using Fmoc-protected intermediates. A general procedure involves reacting 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid with amines under coupling agents like HATU or DCC, followed by purification via column chromatography. For example, Bauer et al. reported a 64% yield using equimolar reactants (1.0 eq each) under controlled conditions . Key steps include Fmoc group introduction, coupling, and final deprotection using piperidine .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound during synthesis?
Essential techniques include:
- ESI-MS : To confirm molecular weight (e.g., observed m/z 572.20 vs. calculated 572.22 ).
- HPLC : For purity assessment (e.g., monitoring reaction progress and final product purity ).
- NMR : To resolve structural features like Fmoc aromatic protons and coupling patterns .
Advanced Research Questions
Q. How can researchers optimize the amide coupling reaction to enhance the yield and purity of this compound?
Optimization involves:
- Stoichiometry : Adjusting reactant ratios beyond 1.0 eq to drive completion.
- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of Fmoc intermediates .
- Catalysts : Using HOBt or HOAt to suppress racemization .
- Taguchi method : Experimental design to prioritize factors like temperature and time, as demonstrated in adsorption studies for related compounds .
Q. What strategies are effective in preventing premature Fmoc deprotection during synthesis?
- Avoid acidic conditions (Fmoc is acid-labile); use mild bases like piperidine only during deliberate deprotection.
- Maintain anhydrous environments to prevent hydrolysis .
- Monitor reaction progress via TLC or HPLC to detect early deprotection .
Q. How does the Fmoc group influence the compound's solubility and reactivity in peptide coupling reactions?
The Fmoc group enhances solubility in organic solvents (e.g., DCM, THF) but introduces steric hindrance, slowing coupling kinetics. Its UV activity (λ~300 nm) aids in reaction monitoring .
Q. How can conflicting spectroscopic data (e.g., NMR, MS) be resolved during characterization?
Q. What deprotection methods are suitable for removing the Fmoc group in biological assays?
Piperidine (20% in DMF) is standard for in vitro deprotection. For cell-based studies, enzymatic cleavage (e.g., esterases) or photolabile linkers can avoid cytotoxic solvents .
Q. How can computational tools predict the stability of this compound under varying experimental conditions?
Molecular dynamics simulations model Fmoc group stability under pH, temperature, or solvent variations. DFT calculations predict reaction pathways for coupling or degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
